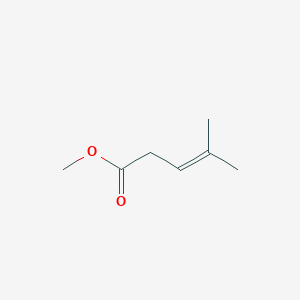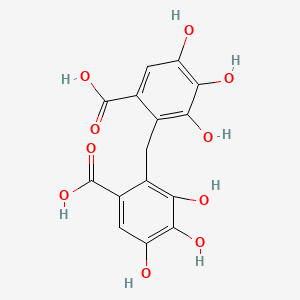
Methylenedigallic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylenedigallic acid is an organic compound with the molecular formula C15H12O10 and a molecular weight of 352.25 g/mol It is known for its unique structure, which includes multiple hydroxyl groups and aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methylenedigallic acid can be synthesized through various chemical reactions involving the condensation of gallic acid derivatives. One common method involves the reaction of gallic acid with formaldehyde under acidic conditions, leading to the formation of this compound. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the condensation process.
Industrial Production Methods: In industrial settings, this compound can be produced using high-performance liquid chromatography (HPLC) techniques. The separation and purification of this compound are achieved using reverse-phase HPLC columns with a mobile phase containing acetonitrile, water, and phosphoric acid . This method ensures high purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Methylenedigallic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups in the compound to hydroxyl groups.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxylated derivatives.
Aplicaciones Científicas De Investigación
Methylenedigallic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: this compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine: The compound has potential therapeutic applications due to its anti-inflammatory and antimicrobial properties.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methylenedigallic acid involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. Its antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit the growth of pathogens .
Comparación Con Compuestos Similares
Methylenedigallic acid can be compared to other similar compounds, such as:
Gallic Acid: Both compounds share a similar structure, but this compound has additional methylene bridges, enhancing its stability and reactivity.
Ellagic Acid: This compound is another derivative of gallic acid with similar antioxidant properties but differs in its molecular structure and biological activities.
Tannic Acid: Tannic acid is a polyphenol with multiple gallic acid units, exhibiting similar but more complex chemical behavior compared to this compound .
Propiedades
Número CAS |
552-21-6 |
|---|---|
Fórmula molecular |
C15H12O10 |
Peso molecular |
352.25 g/mol |
Nombre IUPAC |
2-[(6-carboxy-2,3,4-trihydroxyphenyl)methyl]-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C15H12O10/c16-8-2-6(14(22)23)4(10(18)12(8)20)1-5-7(15(24)25)3-9(17)13(21)11(5)19/h2-3,16-21H,1H2,(H,22,23)(H,24,25) |
Clave InChI |
HEFYRPDDQCAYRU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1O)O)O)CC2=C(C(=C(C=C2C(=O)O)O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


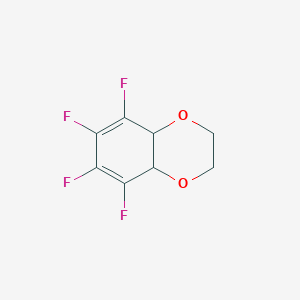
![(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B14747688.png)
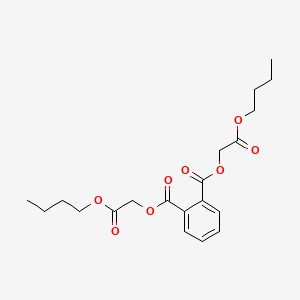


![Thieno[2,3-c]quinoline](/img/structure/B14747715.png)

![[30]Annulene](/img/structure/B14747734.png)
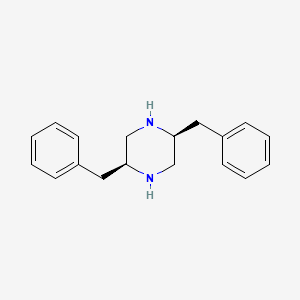
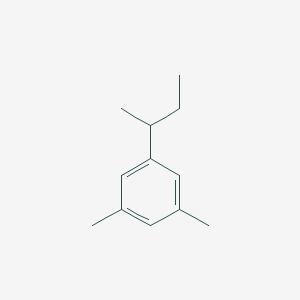


![Bicyclo[2.2.2]octane, 2,3-epoxy-](/img/structure/B14747761.png)
